molecular formula C7H9N3O B582335 3-Amino-5-methylpyridine-2-carboxamide CAS No. 1208081-47-3

3-Amino-5-methylpyridine-2-carboxamide

Cat. No.: B582335
CAS No.: 1208081-47-3
M. Wt: 151.169
InChI Key: REXAHTHRDYOUDP-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine-2-carboxamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-Amino-5-methylpyridine, which is commercially available or can be synthesized from 3,5-dimethylpyridine through nitration and subsequent reduction.

    Amidation Reaction: The 3-Amino-5-methylpyridine undergoes an amidation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or nitric acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-5-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

    3-Amino-5-methylpyridine: A precursor in the synthesis of 3-Amino-5-methylpyridine-2-carboxamide.

    2-Amino-5-methylpyridine: Another pyridine derivative with similar chemical properties but different biological activities.

    3-Amino-2-chloropyridine: A compound with a similar structure but different reactivity due to the presence of a chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-2-5(8)6(7(9)11)10-3-4/h2-3H,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXAHTHRDYOUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694168
Record name 3-Amino-5-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-47-3
Record name 3-Amino-5-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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